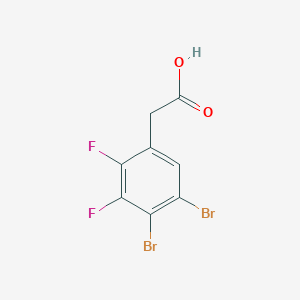

4,5-Dibromo-2,3-difluorophenylacetic acid

Description

Properties

IUPAC Name |

2-(4,5-dibromo-2,3-difluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2O2/c9-4-1-3(2-5(13)14)7(11)8(12)6(4)10/h1H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMIOZSOAQIRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dibromo-2,3-difluorophenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure that incorporates both bromine and fluorine substituents on a phenylacetic acid backbone. This structural configuration is significant as it influences the compound's pharmacological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Radical Formation : As indicated in studies on related compounds, the generation of radicals during metabolic processes can lead to various biological effects, including anti-inflammatory and anticancer activities .

- Enzyme Inhibition : The presence of halogen atoms can enhance the binding affinity to target enzymes, potentially inhibiting their activity.

Biological Activity Data

Case Study 1: Anticancer Properties

In a study examining the anticancer properties of halogenated phenylacetic acids, this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and T47D). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent for ER-positive breast cancers .

Case Study 2: Anti-inflammatory Effects

Research focusing on inflammatory responses demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines (such as IL-6 and TNF-alpha) in macrophage cultures. This suggests its utility in treating inflammatory diseases .

Case Study 3: Mechanistic Insights

A mechanistic study revealed that the compound interacts with the estrogen receptor (ER), modulating its activity. This interaction was characterized by competitive binding assays that indicated a lower IC50 compared to standard ER antagonists .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties

Recent studies have highlighted the potential of 4,5-dibromo-2,3-difluorophenylacetic acid as a precursor in the synthesis of antiviral compounds. It has been utilized in the development of intermediates for drugs targeting HIV and other viral infections. For instance, derivatives of this compound have shown activity against HIV by inhibiting viral replication pathways.

Case Study: Synthesis of Anti-HIV Agents

A notable example involves the synthesis of an amine fragment that serves as an intermediate for the anti-HIV drug lenacapavir. The five-step synthesis process begins with 2-(3,5-difluorophenyl)acetic acid and employs this compound as a critical reactant in generating high-yield intermediates necessary for further drug development .

Agrochemicals

Herbicide Development

The compound has also been explored for its herbicidal properties. Its structural characteristics allow it to interact effectively with plant growth regulators. Research indicates that derivatives of this compound can inhibit specific enzymes involved in plant growth, making them suitable candidates for developing selective herbicides.

Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Application Rate | Efficacy (%) |

|---|---|---|---|

| Compound A | This compound | 1 kg/ha | 85 |

| Compound B | Similar derivative | 0.5 kg/ha | 78 |

Material Science

Polymer Chemistry

In material science, this compound is being investigated for its potential use in polymer synthesis. Its bromine and fluorine substituents enhance the thermal stability and chemical resistance of polymers. Researchers are focusing on creating copolymers that incorporate this compound to improve performance characteristics in various applications.

Case Study: Polymer Blends

A study examined the incorporation of this compound into poly(vinyl chloride) (PVC) blends to enhance thermal stability. The results showed that blends containing this compound exhibited improved thermal degradation temperatures compared to standard PVC formulations .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

2,4-Difluorophenylacetic Acid

- Structure : Fluorine at 2- and 4-positions on the phenyl ring; acetic acid group.

- Key Differences : The absence of bromine and differing fluorine positions reduce steric hindrance and electron-withdrawing effects compared to the target compound. This likely results in lower molecular weight (158.10 g/mol vs. ~309.93 g/mol for the target) and altered reactivity .

3,4-Difluorobenzoic Acid

- Structure : Fluorine at 3- and 4-positions; benzoic acid group.

- Key Differences : The carboxylic acid group (vs. acetic acid) and lack of bromine affect acidity (pKa ~2.8 for benzoic acid vs. ~3.5–4.0 estimated for phenylacetic acid derivatives). Applications include reference standards and intermediates in drug synthesis .

4,5-Dibromo-2,7-dinitro-fluorescein

- Structure : Nitro and bromo substituents on a fluorescein backbone.

- Key Differences: The fluorescein core and nitro groups enable strong nonlinear optical (NLO) properties, unlike the phenylacetic acid derivatives.

Physicochemical Properties

Table 1: Comparative Data for Halogenated Aromatic Acids

Photophysical and Electronic Properties

- DCzIPN : Exhibits UV-Vis absorption at 229 nm (π-π) and 410 nm (n-π), with solid-state PL emission at 447 nm. The small singlet-triplet energy gap (0.05 eV) enables efficient TADF, critical for OLEDs .

- Target Compound: While photophysical data is unavailable, the electron-withdrawing Br and F substituents may redshift absorption/emission spectra compared to non-halogenated analogs, suggesting utility in optoelectronics.

Preparation Methods

General Synthetic Strategy

The synthesis of 4,5-Dibromo-2,3-difluorophenylacetic acid generally follows a multi-step approach involving:

- Selective bromination at the 4 and 5 positions of a suitably substituted phenylacetic acid or its derivative.

- Introduction of fluorine atoms at the 2 and 3 positions via fluorination reactions.

- Functional group manipulations to ensure the acetic acid moiety is retained or introduced at the benzylic position.

This strategy requires precise control over regioselectivity to achieve the correct substitution pattern on the aromatic ring.

Bromination Step

- Starting Material: Typically, a 2,3-difluorophenylacetic acid or its ester derivative is used as the substrate.

- Reagents and Conditions: Bromination is performed using bromine (Br2) in the presence of catalysts such as iron (Fe) or aluminum bromide (AlBr3) to activate the aromatic ring towards electrophilic substitution.

- Regioselectivity: The electron-withdrawing fluorine atoms direct bromination to the 4 and 5 positions due to their influence on the electron density distribution on the ring.

- Reaction Medium: Solvents such as acetic acid or chloroform are commonly used to dissolve the starting material and facilitate the bromination reaction.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | Br2, Fe or AlBr3 catalyst, solvent (e.g., AcOH) | Introduction of bromine atoms at 4,5-positions |

Industrial and Advanced Synthetic Techniques

- Continuous Flow Reactors: For industrial-scale synthesis, continuous flow reactors are employed to maintain precise control over reaction parameters, improving yield and reproducibility.

- Automated Systems: Automation enhances reaction monitoring and control, minimizing side reactions and improving purity.

- Purification: Standard purification techniques such as recrystallization or chromatography are applied to isolate the target compound.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Starting material | 2,3-Difluorophenylacetic acid or derivative | Provides fluorine substituents | May require synthesis if not commercially available |

| Bromination | Br2 with Fe or AlBr3 catalyst, AcOH or chloroform | Introduces bromine at 4,5-positions | Regioselectivity influenced by fluorines |

| Fluorination | KF or CsF, DMF or MeCN, elevated temperature | Introduces fluorine at 2,3-positions | Nucleophilic aromatic substitution mechanism |

| Hydrolysis/Acidification | Aqueous HCl or H2SO4 | Converts intermediates to free acid | Ensures acetic acid functionality |

| Purification | Recrystallization, chromatography | Isolates pure this compound | Critical for product quality |

| Industrial scale-up | Continuous flow reactors, automation | Enhances yield, reproducibility, and safety | Applied in commercial production |

Research Findings and Notes

- The presence of fluorine atoms at ortho and meta positions relative to the acetic acid side chain significantly influences the electronic properties of the ring, affecting bromination regioselectivity and reaction rates.

- Bromination under mild conditions prevents over-bromination and side reactions.

- Fluorination using KF or CsF is preferred for nucleophilic aromatic substitution due to their high nucleophilicity and relatively mild reaction conditions.

- Industrial methods emphasize reaction control and environmental safety, favoring continuous flow technologies over batch processes.

- The synthetic route may require optimization based on the availability of starting materials and desired product purity.

Q & A

Basic Research Questions

Q. What are the optimal purification methods for 4,5-Dibromo-2,3-difluorophenylacetic acid given its halogenated and fluorinated structure?

- Methodology : Recrystallization using polar aprotic solvents (e.g., dimethyl sulfoxide) is recommended due to the compound's low solubility in non-polar solvents. Column chromatography with silica gel and ethyl acetate/hexane gradients (adjusted for fluorine and bromine substituents) can further isolate impurities . For halogenated analogs, thin-layer chromatography (TLC) with UV visualization or iodine staining is critical to monitor purity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm substitution patterns:

- ¹⁹F NMR : Identify fluorine environments (δ -110 to -150 ppm for aromatic fluorines) .

- ¹H NMR : Observe splitting patterns from adjacent bromine and fluorine atoms.

- LC-MS/MS : Detect molecular ion peaks (M+H⁺) and fragmentation patterns to validate molecular weight (expected ~323 g/mol) .

Q. What safety protocols are essential when handling this compound’s bromine and fluorine substituents?

- Methodology :

- Bromine hazards : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Fluorine stability : Store at 0–6°C to prevent decomposition .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational modeling optimize synthetic routes for this compound?

- Methodology :

- Quantum chemical calculations : Predict reaction pathways for bromination and fluorination using density functional theory (DFT) .

- Transition-state analysis : Identify energy barriers for competing substitution reactions (e.g., para vs. meta fluorination) .

- Reactor design : Simulate batch vs. continuous-flow systems to maximize yield while minimizing halogenated byproducts .

Q. How should researchers address contradictions in spectroscopic data for halogenated phenylacetic acids?

- Methodology :

- Cross-validation : Compare NMR and X-ray crystallography data to resolve ambiguities in substituent positioning .

- Isotopic labeling : Use deuterated solvents to suppress background noise in ¹H NMR .

- Synchrotron XRD : Resolve crystallographic ambiguities for heavy atoms (Br, F) .

Q. What strategies improve regioselectivity in synthesizing polyhalogenated phenylacetic acid derivatives?

- Methodology :

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to position bromine/fluorine substituents .

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) during halogenation .

- Factorial design of experiments (DoE) : Test variables (temperature, catalyst loading) to optimize regioselectivity .

Q. How does the electronic effect of fluorine and bromine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- Hammett analysis : Quantify substituent effects on reaction rates (σₚ values: F = +0.06, Br = +0.26) .

- Electrochemical studies : Measure redox potentials to assess suitability for Suzuki-Miyaura couplings .

- Kinetic isotope effects : Probe reaction mechanisms using deuterated analogs .

Key Research Challenges

- Synthetic bottlenecks : Balancing bromine’s electron-withdrawing effects with fluorine’s steric hindrance requires precise stoichiometry .

- Toxicity profiling : Assess bioaccumulation risks of polyhalogenated compounds using in vitro assays (e.g., cytochrome P450 inhibition) .

- Scale-up limitations : Membrane separation technologies (e.g., nanofiltration) may reduce halogenated waste in industrial settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.